molecular formula C11H11F4NO2 B1399831 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine CAS No. 1435806-24-8

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1399831
CAS No.: 1435806-24-8
M. Wt: 265.2 g/mol
InChI Key: ZAEBGVLZTPXBJV-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative It is characterized by the presence of fluorine atoms and a trifluoromethyl group, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, such as 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid . The process may involve:

    Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: Conversion of the fluorinated intermediate to the amino acid derivative using methods like reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Medicine: Investigated for potential therapeutic applications, including enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance binding affinity and selectivity for certain enzymes or receptors. This compound may modulate biochemical pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine is unique due to its specific substitution pattern on the phenylalanine backbone. The presence of both fluorine atoms and a trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBGVLZTPXBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 3
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 4
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 5
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 6
2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine

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